molecular formula C10H14N6O3 B11855508 Adenosine, 2-amino-3'-deoxy- CAS No. 3608-57-9

Adenosine, 2-amino-3'-deoxy-

Cat. No.: B11855508
CAS No.: 3608-57-9
M. Wt: 266.26 g/mol
InChI Key: ALUXLVWCGFWJMC-OBXARNEKSA-N
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Description

(2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of purine, a fundamental building block of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a suitable sugar moiety under controlled conditions. The reaction often requires the use of protecting groups to ensure the selective formation of the desired product. Catalysts and specific reaction temperatures are also crucial to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to meet the demand for high-purity products. The industrial process also emphasizes the minimization of waste and the use of environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the purine ring or the sugar moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is used as a precursor for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its role in nucleic acid metabolism. It serves as a model compound for understanding the interactions between nucleic acids and proteins, as well as the mechanisms of genetic information transfer and expression.

Medicine

In medicine, (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is investigated for its potential therapeutic applications. Its derivatives are explored as antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis and function.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with nucleic acids and enzymes. The compound can bind to DNA or RNA, affecting their structure and function. It can also inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside composed of adenine and ribose, similar in structure but with different biological functions.

    Guanosine: Another nucleoside with a guanine base, differing in its specific interactions and roles in cellular processes.

    Inosine: A nucleoside with hypoxanthine as its base, used in various biochemical studies and therapeutic applications.

Uniqueness

(2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

3608-57-9

Molecular Formula

C10H14N6O3

Molecular Weight

266.26 g/mol

IUPAC Name

(2R,3R,5S)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H14N6O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5+,9+/m0/s1

InChI Key

ALUXLVWCGFWJMC-OBXARNEKSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO

Origin of Product

United States

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